N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
“N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. It also contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also has a methoxyphenyl group and a carboxamide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole and pyrazine rings likely contribute to the compound’s stability and may influence its reactivity. The methoxyphenyl and carboxamide groups could also play a role in the compound’s properties and behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and functional groups would influence properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial Activity
Research has indicated the potential antibacterial activity of various 1,3,4-oxadiazole derivatives. For example, a study conducted by Aghekyan et al. (2020) explored the synthesis and antibacterial properties of novel oxadiazoles, demonstrating their potential in combating bacterial infections (Aghekyan et al., 2020). Similarly, Rai et al. (2009) synthesized a series of novel oxadiazoles and evaluated their antibacterial activity, finding significant results against various bacterial strains (Rai et al., 2009).
Cytotoxicity and Anticancer Properties
Another area of application is in the evaluation of cytotoxicity and potential anticancer properties. Hassan et al. (2014) synthesized aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Additionally, Hassan et al. (2015) investigated the cytotoxicity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines (Hassan et al., 2015).
Pharmacological Evaluation
In terms of pharmacological potential, Faheem (2018) focused on the computational and pharmacological evaluation of oxadiazole and pyrazole novel derivatives for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antimycobacterial Activity
Gezginci et al. (1998, 2001) synthesized pyridine and pyrazine derivatives substituted with oxadiazoles and tested them against Mycobacterium tuberculosis, highlighting their antimycobacterial properties (Gezginci et al., 1998)(Gezginci et al., 2001).
Insecticidal Activity
Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities, revealing significant results against Plutella xylostella (Qi et al., 2014).
Antidiabetic Screening
Lalpara et al. (2021) synthesized a series of compounds involving oxadiazole derivatives and evaluated them for in vitro antidiabetic activity, showing potential in diabetes treatment (Lalpara et al., 2021).
Future Directions
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-21-11-5-3-2-4-9(11)17-13(20)14-18-12(19-22-14)10-8-15-6-7-16-10/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPZZCZMBGUYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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